molecular formula C6H10ClNO B1519604 1-(2-Furyl)ethanamine hydrochloride CAS No. 99839-15-3

1-(2-Furyl)ethanamine hydrochloride

Cat. No.: B1519604
CAS No.: 99839-15-3
M. Wt: 147.6 g/mol
InChI Key: UFAOJKNUGVYXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Furyl)ethanamine hydrochloride is a chemical compound with the molecular formula C_7H_9NO·HCl. It is derived from 2-furanmethanamine by reacting with hydrochloric acid. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Furyl)ethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-furanmethanamine with hydrochloric acid under controlled conditions. The reaction typically takes place in an aqueous solution, and the product is then isolated through crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization and other purification techniques to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furyl)ethanamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are employed.

  • Substitution: Nucleophiles such as halides or alkyl groups can substitute the amine group.

Major Products Formed:

  • Oxidation: Produces furan derivatives and carboxylic acids.

  • Reduction: Yields amines and alcohols.

  • Substitution: Results in various substituted amine derivatives.

Scientific Research Applications

1-(2-Furyl)ethanamine hydrochloride is utilized in several scientific research applications:

  • Chemistry: It serves as a building block for synthesizing more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: The compound is investigated for its potential therapeutic effects, including its role in drug development.

  • Industry: It is employed in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2-Furyl)ethanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

1-(2-Furyl)ethanamine hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • 2-Furanmethanamine: Similar structure but lacks the hydrochloride group.

  • Furan-2-carboxylic acid: Contains a carboxylic acid group instead of the amine group.

  • 2-Furyl ethyl ketone: Contains a ketone group instead of the amine group.

These compounds have different chemical properties and applications, making this compound unique in its uses and effects.

Properties

IUPAC Name

1-(furan-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAOJKNUGVYXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99839-15-3
Record name 1-(furan-2-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Furyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Furyl)ethanamine hydrochloride
Reactant of Route 3
1-(2-Furyl)ethanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-Furyl)ethanamine hydrochloride
Reactant of Route 5
1-(2-Furyl)ethanamine hydrochloride
Reactant of Route 6
1-(2-Furyl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.